

Spectroscopic Analysis of (1-Butyloctyl)cyclohexane: A Technical Overview

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Compound of Interest

Compound Name: (1-Butyloctyl)cyclohexane

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Researchers, scientists, and drug development professionals requiring detailed characterization of saturated hydrocarbon scaffolds will find this technical guide essential. This document provides a comprehensive, albeit currently theoretical, overview of the expected spectroscopic data for **(1-Butyloctyl)cyclohexane**. Due to a lack of publicly available experimental data for this specific molecule, this guide leverages established principles of NMR, IR, and Mass Spectrometry to predict its spectral characteristics.

Summary of Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **(1-Butyloctyl)cyclohexane** based on the analysis of its constituent chemical moieties.

¹ H NMR	Predicted Chemical Shift (ppm)	Splitting Pattern	Integration
Cyclohexane Ring (CH)	1.60 - 1.80	Multiplet	1H
Cyclohexane Ring (CH ₂)	1.10 - 1.40	Multiplet	10H
Alkyl Chain (α-CH)	1.20 - 1.30	Multiplet	1H
Alkyl Chain (CH ₂)	1.20 - 1.30	Multiplet	18H
Alkyl Chain (CH ₃)	0.85 - 0.95	Triplet	6H

¹³ C NMR	Predicted Chemical Shift (ppm)
Cyclohexane Ring (CH)	35 - 45
Cyclohexane Ring (CH ₂)	25 - 35
Alkyl Chain (α-CH)	30 - 40
Alkyl Chain (CH ₂)	20 - 35
Alkyl Chain (CH ₃)	10 - 15

IR Spectroscopy	Predicted Absorption (cm ⁻¹)	Functional Group
C-H Stretch (Aliphatic)	2850 - 3000	Alkane
C-H Bend (Methylene)	1450 - 1470	Alkane
C-H Bend (Methyl)	1370 - 1380	Alkane

Mass Spectrometry	Predicted m/z	Fragment
266.5	[M] ⁺	Molecular Ion
183.3	[M - C ₆ H ₁₃] ⁺	Loss of hexyl radical
125.2	[M - C ₁₀ H ₂₁] ⁺	Loss of decyl radical
83.1	[C ₆ H ₁₁] ⁺	Cyclohexyl fragment
57.1	[C ₄ H ₉] ⁺	Butyl fragment
43.1	[C ₃ H ₇] ⁺	Propyl fragment

Experimental Protocols

While specific experimental data for **(1-Butyloctyl)cyclohexane** is not available, the following are detailed, standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **(1-Butyloctyl)cyclohexane** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.1%

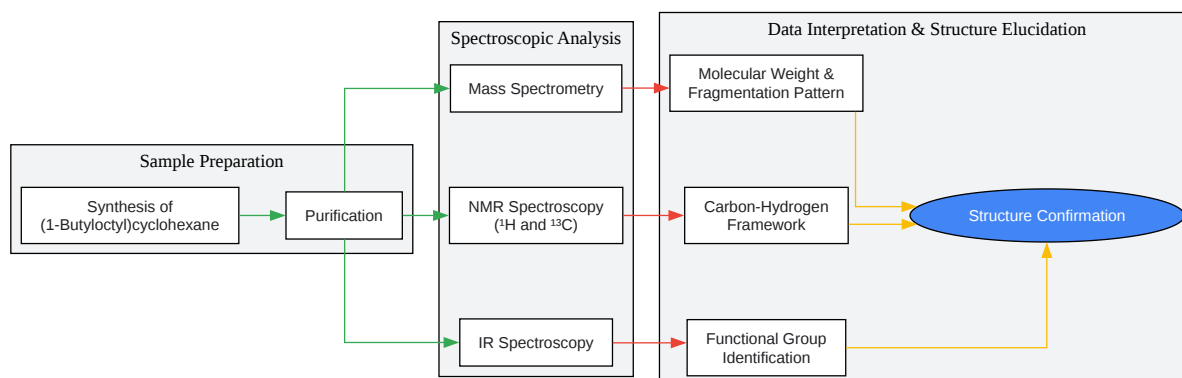
tetramethylsilane (TMS) as an internal standard. Both ^1H and ^{13}C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds would be employed. For ^{13}C NMR, a proton-decoupled pulse sequence would be used to obtain singlets for all carbon environments.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent like methanol or dichloromethane would be introduced into the instrument. The electron energy would be set to 70 eV. The resulting mass spectrum would show the molecular ion peak and various fragment ions.

Spectroscopic Analysis Workflow

The logical flow of analyzing a novel compound like **(1-Butyloctyl)cyclohexane** involves a series of spectroscopic techniques to elucidate its structure.



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Caption: Workflow for the spectroscopic analysis of **(1-Butyloctyl)cyclohexane**.

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